Home > Products > Screening Compounds P109009 > 6-Benzylamino-7-deazapurine
6-Benzylamino-7-deazapurine - 60972-04-5

6-Benzylamino-7-deazapurine

Catalog Number: EVT-381195
CAS Number: 60972-04-5
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Benzylamino-7-deazapurine derivatives have emerged as significant compounds in the field of medicinal chemistry due to their potential therapeutic applications. These compounds are analogues of purine nucleosides, which play a crucial role in various biological processes. The unique structure of 7-deazapurines, lacking a nitrogen atom at the 7-position of the purine ring, imparts distinct properties that can be exploited for therapeutic purposes. Research has focused on the synthesis, structure-activity relationships, and the potential applications of these compounds, particularly in the treatment of infectious diseases caused by pathogens like Toxoplasma gondii and Mycobacterium tuberculosis134.

Applications in Various Fields

Antiparasitic Activity

The antiparasitic activity of 7-deaza-6-benzylthioinosine analogues has been extensively studied, particularly against Toxoplasma gondii. These compounds have shown selective toxicity in cell culture, with certain analogues demonstrating potent inhibitory effects. For instance, 7-deaza-p-cyano-6-benzylthioinosine and 7-deaza-p-methoxy-6-benzylthioinosine exhibited low micromolar IC50 values, indicating strong antitoxoplasmic effects. The selective toxicity of these compounds is attributed to their ability to act as subversive substrates for T. gondii adenosine kinase, leading to the accumulation of toxic nucleotides within the parasite13.

Antimycobacterial Activity

In addition to their antiparasitic applications, 6-benzylamino-7-deazapurine derivatives have been investigated for their antimycobacterial properties. These compounds have been shown to inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis. The synthesis of non-purine analogs, such as imidazopyridines, pyrrolopyridines, benzimidazoles, and indoles, has been explored to identify potent inhibitors of Mtb. The studies suggest that the presence of the purine N-1 is important for binding to the target, with 3-deazapurines and 7-deazapurines exhibiting varying degrees of activity against both replicating and non-replicating persistent states of Mtb4.

Synthetic Chemistry

The synthesis of 7-deazapurine ribonucleosides has been a subject of interest in the field of synthetic chemistry. The glycosylation of nonfunctionalized 6-chloro-7-deazapurine has been achieved, leading to the production of compounds like tubercidin in a few steps. The effects of substituents and protecting groups on the glycosylation yield have been studied, providing insights into the synthetic pathways that can be utilized to create diverse 7-deazapurine derivatives with potential therapeutic applications2.

Future Directions
  • Structure-Activity Relationship Studies: Further exploring the structure-activity relationships by synthesizing and evaluating a wider range of derivatives with diverse substituents and modifications can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. [, , ]
  • Mechanism of Action Elucidation: Detailed investigations into the precise mechanism of action of these compounds, including their interactions with cellular targets, metabolic pathways, and potential resistance mechanisms, are crucial for optimizing their therapeutic potential and designing more effective therapies. []
  • In Vivo Studies and Clinical Trials: Further preclinical evaluation in animal models and, eventually, clinical trials in humans are essential for assessing the safety, efficacy, and potential therapeutic benefits of promising 6-(het)aryl-7-deazapurine ribonucleoside candidates. []
  • Drug Delivery Systems: Developing novel drug delivery systems to improve the bioavailability, target specificity, and cellular uptake of these compounds can enhance their therapeutic efficacy and minimize potential side effects. []

Tubercidin

Relevance: Tubercidin shares the core pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold with 6-Benzylamino-7-deazapurine. The key structural difference lies in the substituent at the 6-position, where tubercidin has an amino group, and 6-Benzylamino-7-deazapurine has a benzylamino group. []

7-Aryl-7-deazapurine Ribonucleosides

Compound Description: This class of compounds, characterized by an aryl group at the 7-position of the 7-deazapurine ring and a ribofuranose sugar moiety, exhibits potent anti-Trypanosoma cruzi activity. These compounds have shown efficacy in inhibiting the growth of T. cruzi amastigotes, the intracellular stage of the parasite responsible for Chagas disease. [, , , , , , , ]

6-Hetaryl-7-deazapurine Ribonucleosides

Compound Description: This group of compounds, structurally similar to 7-aryl-7-deazapurine ribonucleosides, demonstrates potent cytostatic activity against various cancer cell lines. The "hetaryl" designation at the 6-position indicates a substituted aryl group incorporating a heteroatom (like nitrogen, oxygen, or sulfur) within the ring structure. [, , , , ]

Thieno-Fused 7-Deazapurine Ribonucleosides

Compound Description: These compounds, featuring a thiophene ring fused to the 7-deazapurine core and a ribofuranose sugar moiety, display notable in vitro cytostatic activities against various cancer and leukemia cell lines. []

Benzothieno-Fused 7-Deazapurine Ribonucleosides

Compound Description: These compounds, featuring a benzothiophene ring system fused to the 7-deazapurine core and a ribofuranose sugar moiety, show moderate cytotoxic and antiviral activity. These compounds also exhibit fluorescence properties, making them potentially useful for biological imaging and sensing applications. []

7-Deaza-7-nitro-2'-deoxyadenosine (7-deaza-7-NO2-dA) and 7-Deaza-7-nitro-2'-deoxyguanosine (7-deaza-7-NO2-dG)

Compound Description: These compounds are modified purine nucleotides with a nitro group at the C(7) position, which facilitates the cleavage of glycosidic bonds under alkaline conditions. This characteristic is valuable for sequence-specific cleavage of DNA containing these analogues, making them useful tools for molecular biology research. []

Source and Classification

6-Benzylamino-7-deazapurine is derived from the natural product tubercidin, a nucleoside antibiotic. It is classified under nitrogen heterocycles and specifically as a purine analog. This classification is crucial as it informs its mechanism of action and potential interactions with biological systems .

Synthesis Analysis

The synthesis of 6-Benzylamino-7-deazapurine typically involves several methods, with one notable approach detailed in the literature:

  1. Starting Materials: The synthesis begins with 6-amino-7-deazapurine, which undergoes alkylation.
  2. Reagents and Conditions:
    • A mixture of potassium carbonate and benzyl chloride in dry dimethylformamide (DMF) is commonly used.
    • The reaction is performed under an inert atmosphere (argon) at elevated temperatures (around 110 °C) for optimal yields.
  3. Procedure:
    • The starting material is dissolved in DMF, followed by the addition of potassium carbonate.
    • After stirring for a specified time, benzyl chloride is introduced, and the mixture is stirred for an additional period.
    • The product is purified using flash chromatography on silica gel to yield the final compound .

Key Technical Parameters

  • Yield: Typical yields reported are around 53% after purification.
  • Melting Point: The compound generally crystallizes to form brownish crystals with a melting point between 174-178 °C .
Molecular Structure Analysis

The molecular structure of 6-Benzylamino-7-deazapurine features a purine-like core modified by the presence of a benzylamino group at the sixth position.

Structural Details

  • Core Structure: The backbone consists of a pyrrolo[2,3-d]pyrimidine ring system.
  • Functional Groups: The presence of an amino group at position 6 and a benzyl group enhances its pharmacological properties.
  • Nuclear Magnetic Resonance Spectroscopy: Proton NMR data indicates distinct chemical shifts corresponding to various hydrogen environments within the molecule, confirming its structure .
Chemical Reactions Analysis

6-Benzylamino-7-deazapurine participates in several chemical reactions typical of purine analogs:

  1. Alkylation Reactions: As demonstrated in its synthesis, it can undergo further alkylation to produce derivatives with varied biological activities.
  2. Reactivity with Nucleophiles: The amino group can react with electrophiles, leading to diverse functionalization options.
  3. Biological Interactions: It has been shown to interact with nucleoside transporters, influencing cellular uptake mechanisms .
Mechanism of Action

The mechanism of action for 6-Benzylamino-7-deazapurine primarily revolves around its role as an inhibitor of nucleoside transporters, particularly the human equilibrative nucleoside transporter 1 (hENT1).

Action Mechanism Details

  • Transport Inhibition: By inhibiting hENT1, it reduces the uptake of nucleosides into cells, which can be particularly effective in cancer cells that rely on these pathways for proliferation.
  • Antiproliferative Effects: Studies have shown that derivatives exhibit cytostatic activity against various cancer cell lines at micromolar concentrations .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as brownish or white crystalline solids depending on the purification method.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade upon exposure to strong acids or bases.
  • Reactivity Profile: Reacts with electrophiles due to the presence of nucleophilic sites on the amino group.
Applications

6-Benzylamino-7-deazapurine has several applications in scientific research:

  1. Cancer Therapeutics: Investigated for its potential use as an anticancer agent due to its ability to inhibit nucleoside transporters.
  2. Biochemical Research: Used as a tool compound to study nucleoside transport mechanisms and their implications in drug delivery systems .
  3. Drug Development: Serves as a lead compound for developing new drugs targeting similar pathways in various diseases.

Properties

CAS Number

60972-04-5

Product Name

6-Benzylamino-7-deazapurine

IUPAC Name

N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C13H12N4/c1-2-4-10(5-3-1)8-15-13-11-6-7-14-12(11)16-9-17-13/h1-7,9H,8H2,(H2,14,15,16,17)

InChI Key

XQTDTJWTCBSTMC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3

Synonyms

4-Benzylamino-1H-pyrrolo[2,3-d]pyrimidine, 4-Benzylaminopyrrolo[2,3-d]pyrimidine; N-(Phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.